(1R,2R)-2-aminocyclopentanecarboxylic acid
Description
Significance as a Conformationally Constrained Non-Proteinogenic Amino Acid
(1R,2R)-2-Aminocyclopentanecarboxylic acid belongs to a class of compounds known as non-proteinogenic amino acids, meaning they are not among the 20 standard amino acids encoded by the universal genetic code. cpcscientific.comnih.gov The inclusion of such unnatural amino acids into peptide chains is a powerful strategy in medicinal chemistry and drug design. cpcscientific.com They can be used to create peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved properties. nih.gov
A key feature of this compound is its conformationally constrained nature. mdpi.com Unlike the flexible backbones of many natural peptides, the cyclopentane (B165970) ring in this molecule restricts the possible spatial arrangements of the amino and carboxylic acid groups. chemimpex.com This rigidity is highly advantageous for several reasons:
Increased Affinity and Selectivity: By locking the peptide into a specific conformation that is optimal for binding to a biological target (like a receptor or enzyme), the affinity and selectivity of the molecule can be significantly enhanced. mdpi.com
Improved Stability: Natural peptides are often susceptible to rapid degradation by proteases in the body. The unnatural structure of non-proteinogenic amino acids like this one can confer resistance to enzymatic cleavage, leading to a longer half-life and improved therapeutic potential. cpcscientific.comnih.gov
Predictable Folding: The constrained structure helps to promote specific, predictable secondary structures in peptides, such as β-turns or helices, which is a crucial aspect in the design of peptide foldamers. acs.org
The (1R,2R) stereochemistry, specifically the trans configuration of the amino and carboxyl groups on the cyclopentane ring, defines a precise three-dimensional geometry, making it a distinct and valuable building block for stereospecific molecular design.
Overview of its Role as a Key Building Block in Chemical Biology
In chemical biology, this compound serves as a crucial building block, particularly in the synthesis of peptides and peptidomimetics. chemimpex.comchemimpex.com Its incorporation into a peptide sequence allows researchers to systematically probe structure-activity relationships and to develop novel therapeutic agents. chemimpex.com
To be used in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the amino group of the molecule is typically protected. Common protecting groups include Fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). chemimpex.comchemimpex.com These protected versions, such as Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid and Boc-(1R,2R)-2-aminocyclopentanecarboxylic acid, are stable and compatible with standard peptide coupling reagents and conditions. chemimpex.comchemimpex.com
The use of this building block allows for the creation of peptides with enhanced properties. chemimpex.com For example, its rigid structure can help in designing cyclic peptides, which often exhibit improved stability and bioactivity compared to their linear counterparts. chemimpex.com Researchers utilize this compound to introduce precise structural constraints, which can be critical for fine-tuning the pharmacokinetic profiles of drug candidates. chemimpex.com
| Property | Value |
|---|---|
| Chemical Formula | C6H11NO2 nih.gov |
| Molecular Weight | 129.16 g/mol nih.gov |
| Synonyms | (1R,2R)-2-aminocyclopentane-1-carboxylic acid, trans-2-aminocyclopentanecarboxylic acid nih.gov |
| Appearance (for Boc-protected form) | White powder chemimpex.com |
| Stereochemistry | (1R,2R) or trans configuration |
Academic Research Trajectories: From Synthetic Methodologies to Biological Applications
The academic exploration of this compound has followed a logical progression from developing efficient ways to synthesize it to using it in various biological contexts.
Synthetic Methodologies: A significant focus of research has been the development of scalable and stereoselective synthetic routes to obtain all four stereoisomers of 2-aminocyclopentanecarboxylic acid, including the (1R,2R) form. One established method starts from ethyl 2-oxocyclopentanecarboxylate and uses (R)-α-phenylethylamine as a chiral auxiliary to introduce the desired stereochemistry. acs.orgnih.gov The process often involves diastereomeric salt resolution to isolate the pure stereoisomer. nih.gov These synthetic advancements have made the compound more accessible for broader research applications. acs.org
Biological Applications: The primary application of this compound is in drug discovery and development. chemimpex.com Its unique structural properties are exploited to design novel therapeutics with high precision. chemimpex.com Research applications include:
Peptide-Based Drug Development: It is a key intermediate in the synthesis of peptide-based drugs, where it can enhance efficacy and stability. chemimpex.com
Enzyme Inhibitors and Receptor Ligands: The compound is used in studies to develop enzyme inhibitors and receptor ligands, providing valuable insights into biological pathways. chemimpex.com
Neuroscience Research: Its rigid structure allows researchers to explore potential effects on neurotransmitter systems, contributing to studies on neurological disorders. chemimpex.com
Foldamer Chemistry: It is considered a preferred building block in the study of foldamers—artificial molecules that mimic the folding of natural proteins—due to its high conformational stability. acs.org
| Research Area | Key Findings/Applications | Reference |
|---|---|---|
| Synthetic Chemistry | Development of scalable, stereoselective synthesis for all stereoisomers using chiral auxiliaries and resolution techniques. | acs.orgnih.gov |
| Medicinal Chemistry | Used as a building block to create peptidomimetics and cyclic peptides with improved stability and bioactivity. | chemimpex.comchemimpex.com |
| Drug Discovery | Aids in the design of drugs targeting various diseases, including neurological disorders, by fine-tuning pharmacokinetic profiles. | chemimpex.com |
| Foldamer Research | Valued for its ability to induce stable, predictable secondary structures in synthetic peptide chains. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40482-05-1, 136315-77-0 | |
| Record name | Transpentacin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040482051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Transpentacin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136315770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRANSPENTACIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36G8O949X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANSPENTACIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H6P0920VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 1r,2r 2 Aminocyclopentanecarboxylic Acid and Its Stereoisomers
Enantioselective and Stereoselective Synthesis Strategies
The production of single stereoisomers of 2-aminocyclopentanecarboxylic acid necessitates highly selective synthetic methods. nih.gov Both enzymatic and classical chemical resolutions of racemates, along with asymmetric synthesis, have proven to be effective strategies. nih.govlibretexts.org
Enzymatic Resolution Approaches
Enzymatic methods offer a powerful tool for the synthesis of chiral compounds due to their high enantioselectivity and mild reaction conditions. nih.gov Lipases and other hydrolases are commonly employed for the kinetic resolution of racemic precursors to 2-aminocyclopentanecarboxylic acid. nih.govresearchgate.net
Lipase-catalyzed kinetic resolution is a widely used method for separating enantiomers of amino acids and their derivatives. researchgate.netresearchgate.net This technique often involves the enantioselective acylation or hydrolysis of a racemic mixture, leading to the separation of the two enantiomers.
For instance, Candida antarctica lipase (B570770) B (CAL-B) has been effectively used in the N-acylation of racemic cis- and trans-2-aminocyclopentanecarboxamides. researchgate.net In a specific application, the N-acylation of rac-trans-2-aminocyclopentanecarboxamide with 2,2,2-trifluoroethyl butanoate, catalyzed by CAL-B, resulted in high enantiomeric excess (ee) for both the unreacted (1S,2S)-enantiomer and the acylated (1R,2R)-product. researchgate.net
| Entry | Substrate | Enzyme | Time (h) | Conversion (%) | ee (%) of (1S,2S)-enantiomer | ee (%) of (1R,2R)-product | Enantiomeric Ratio (E) |
| 1 | rac-trans-2-aminocyclopentanecarboxamide | CAL-B | 5 | 50 | 99 | >99 | >200 |
| 2 | rac-trans-2-aminocyclopentanecarboxamide | Lipase PS | 2 | 38 | 50 | 81 | 16 ± 2 |
| 3 | rac-trans-2-aminocyclopentanecarboxamide | Lipase PS-C II | 2 | 49 | 83 | 85 | 25 ± 8 |
The enzymatic hydrolysis of β-lactam intermediates presents another viable route to chiral amino acids. researchgate.netresearchgate.net β-Lactam antibiotics are a significant class of compounds, and the enzymes involved in their synthesis and hydrolysis, such as penicillin acylase, are well-studied and can be applied to the synthesis of other chiral molecules. researchgate.netnih.govmdpi.com The process typically involves the enzymatic opening of the β-lactam ring to produce the desired amino acid. researchgate.net While specific examples for (1R,2R)-2-aminocyclopentanecarboxylic acid are not extensively detailed in the provided results, the general principle of using enzymes to hydrolyze a corresponding β-lactam precursor is a recognized strategy in organic synthesis. researchgate.netnih.gov This method's success hinges on the availability of a suitable β-lactam substrate and an enzyme with high stereoselectivity for its hydrolysis. researchgate.netmdpi.com
The efficiency of enzymatic resolutions is highly dependent on the compatibility between the enzyme and the substrate, as well as the reaction conditions. nih.gov Factors such as the choice of enzyme, solvent, temperature, and acyl donor can significantly impact the enantioselectivity and reaction rate. nih.govresearchgate.net
For the lipase-catalyzed resolution of 2-aminocyclopentanecarboxamides, it was found that the solubility of the substrates in organic solvents was a limiting factor. researchgate.net The use of a solvent mixture of tert-butyl methyl ether and tert-amyl alcohol improved solubility and allowed the reaction to proceed effectively. researchgate.net The choice of lipase is also critical; while CAL-B showed excellent enantioselectivity for the trans-isomer, other lipases like Pseudomonas cepacia lipase (Lipase PS) and Candida antarctica lipase A (CAL-A) exhibited lower enantioselectivity and even a change in enantiopreference for the cis-isomers. researchgate.net
Optimization of these parameters is crucial for developing a scalable and efficient process. This can involve screening a variety of lipases and reaction conditions to find the optimal combination for a specific substrate. mdpi.comunits.it
Diastereomeric Salt Resolution for Chiral Purity Enhancement
Diastereomeric salt formation is a classical and effective method for resolving racemic mixtures of chiral acids and amines. libretexts.orglibretexts.org This technique involves reacting the racemic amino acid with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org
In the synthesis of the stereoisomers of 2-aminocyclopentanecarboxylic acid, chiral resolving agents like (2R,3R)-2,3-dibenzoyl-D-tartaric acid (D-DBTA) have been utilized. acs.orgnih.gov For example, the racemic amine precursor to the (1R,2S) and (1S,2R) stereoisomers can be resolved by forming a salt with D-DBTA. acs.orgnih.gov The less soluble diastereomeric salt can be isolated through crystallization, and subsequent treatment with a base liberates the enantiomerically enriched amine. acs.orgnih.gov Repeated crystallizations can further enhance the chiral purity. nih.gov
Commonly used chiral resolving agents for acids include naturally occurring bases like brucine (B1667951) and strychnine, as well as synthetic amines like 1-phenylethanamine. libretexts.orglibretexts.org For resolving racemic amines, chiral acids such as tartaric acid and mandelic acid are frequently employed. researchgate.netresearchgate.net
Asymmetric Chemical Synthesis Routes
Asymmetric chemical synthesis provides a direct approach to enantiomerically pure compounds, avoiding the need for resolution of a racemic mixture. rsc.org These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction.
A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed starting from ethyl 2-oxocyclopentanecarboxylate. acs.org This method utilizes (R)- or (S)-α-phenylethylamine as a chiral auxiliary to introduce the desired stereochemistry. acs.org The process involves reductive amination followed by separation of diastereomers and subsequent chemical transformations to yield the final amino acid stereoisomers. acs.orgnih.gov For instance, to obtain the (1R,2R) and (1S,2R) isomers, ethyl 2-oxocyclopentanecarboxylate is reacted with (R)-α-phenylethylamine. acs.org The resulting diastereomeric products can then be separated and further processed to give the desired enantiomerically pure amino acids. acs.orgnih.gov
Stereoselective Conjugate Addition Reactions
Stereoselective conjugate addition, also known as 1,4-addition, is a powerful strategy for the asymmetric synthesis of cyclic β-amino acids. In this type of reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org This approach allows for the introduction of the amino group and the control of stereochemistry at the C-1 and C-2 positions of the cyclopentane (B165970) ring. While direct conjugate addition to a cyclopentene (B43876) carboxylate system is a viable route, the initially formed cis-adduct can often be epimerized to the more stable trans-isomer. acs.org This methodology is adaptable for creating all possible stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), although it necessitates careful control of reaction conditions, especially low temperatures, and often requires subsequent chromatographic separation of the resulting stereoisomers. acs.org
A key advantage of this method is the ability to transmit the electrophilic character of the carbonyl group to the β-carbon of the double bond, making it susceptible to nucleophilic attack. libretexts.org The reaction proceeds through the formation of an enolate intermediate, which is then protonated to yield the final product. The stereochemical outcome of the addition is influenced by the chiral auxiliary or catalyst used, the nature of the nucleophile, and the reaction conditions.
Reductive Amination Pathways
Reductive amination of β-keto esters represents a robust and scalable method for the synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid. acs.orgnih.gov This pathway typically involves the reaction of a β-keto ester, such as ethyl 2-oxocyclopentanecarboxylate, with a chiral amine, followed by reduction of the resulting imine or enamine intermediate. acs.org
One prominent strategy employs (R)-α-phenylethylamine for the reductive amination of ethyl 2-oxocyclopentanecarboxylate. acs.org The subsequent reduction and purification steps, which may involve crystallization with a resolving agent like (-)-dibenzoyl-l-tartaric acid, allow for the isolation of specific stereoisomers. acs.org For instance, the use of NaBH4 in isobutyric acid has proven effective for the reduction step after initial attempts with NaBH4 in ethanol (B145695) were unsuccessful. acs.org This approach has been successfully applied to produce the cis stereoisomers of ACPC. acs.org
The direct synthesis of primary amines from carboxylic acids via reductive amination is a less explored but highly sustainable alternative. researchgate.net This one-pot reaction utilizes ammonia (B1221849) and hydrogen gas, offering a greener and more efficient process compared to multi-step methods. researchgate.net While this has been demonstrated for various carboxylic acids, its specific application to the synthesis of this compound from a dicarboxylic acid precursor holds potential for future development.
| Reductive Amination Summary | |
| Starting Material | Ethyl 2-oxocyclopentanecarboxylate acs.org |
| Chiral Auxiliary | (R)-α-phenylethylamine acs.org |
| Reducing Agent | NaBH4 in isobutyric acid acs.org |
| Key Advantage | Scalable synthesis of all stereoisomers nih.gov |
Chemoenzymatic Synthetic Pathways
Chemoenzymatic methods are gaining prominence for the synthesis of chiral amines due to their high selectivity and environmentally benign nature. nih.gov These pathways combine chemical synthesis with enzymatic transformations to achieve high yields and enantiomeric purity. Imine reductases (IREDs), for example, are enzymes that can catalyze the asymmetric reduction of imines to chiral amines. nih.gov
While direct chemoenzymatic synthesis of this compound is an area of ongoing research, the principles have been demonstrated in similar systems. For instance, IREDs have been successfully used in the reductive amination of ketones to produce chiral amines, including the synthesis of intermediates for pharmaceuticals. nih.gov The application of these enzymes to a suitable cyclopentanone (B42830) precursor could provide a highly efficient and stereoselective route to the desired amino acid.
Another chemoenzymatic approach involves the use of acyl-CoA ligases to activate carboxylic acids, which can then be further transformed. nih.gov This method, while primarily used for generating acyl-CoA thioesters for various biochemical studies, highlights the potential of integrating enzymatic steps into the synthesis of complex molecules like this compound. nih.gov
Synthesis of Protected Forms and Chemically Modified Derivatives
The ability to protect the amino and carboxylic acid functionalities and to introduce further modifications to the cyclopentane ring is crucial for the application of this compound in peptide synthesis and for the development of novel bioactive molecules.
Regioselective Functionalization and Synthesis of 3-Substituted Derivatives
The introduction of functional groups at the 3-position of the 2-aminocyclopentanecarboxylic acid scaffold allows for the creation of derivatives with diverse properties and applications. A stereoselective synthetic route has been developed to introduce side chains at this position, trans to the 2-amino group. nih.gov
This methodology involves the ring-opening of a bicyclic aziridine (B145994) intermediate, 2-benzyloxymethyl-6-azabicyclo[3.1.0]hexane, with various nucleophiles. nih.gov This reaction occurs in a regioselective manner, providing precursors to 3-substituted ACPC with the desired stereochemistry. nih.gov The resulting 3-substituted ACPC residues can be incorporated into peptides, influencing their conformation and providing a means to arrange specific functional groups in a well-defined spatial orientation. nih.gov
Synthetic Routes to Polyhydroxylated Cyclic β-Amino Acid Analogues
Polyhydroxylated cyclic β-amino acids are of significant interest due to their potential as glycosidase inhibitors and as building blocks for novel peptidomimetics. nih.gov Several synthetic strategies have been developed to access these complex molecules, often starting from readily available carbohydrates like D-glucose, D-mannose, and D-galactose. nih.govacs.orgmdpi.com
One powerful approach involves a ring-closing metathesis (RCM) reaction of a highly functionalized diene intermediate derived from a protected hexose. nih.govacs.org This is followed by a stereoselective aza-Michael addition to the resulting cyclopentene carboxylic acid derivative to introduce the amino group. nih.govacs.org This strategy is versatile and can, in principle, be applied to all hexoses, providing access to a wide variety of polyhydroxylated cyclopentane β-amino acid stereoisomers. acs.orgmdpi.com
Scalability and Efficiency Considerations in Preparative Synthesis
A notable strategy for the scalable production of all four stereoisomers of ACPC begins with the reductive amination of ethyl 2-oxocyclopentanecarboxylate. nih.govacs.org This approach is advantageous as it utilizes readily available starting materials. One efficient, chromatography-free method involves reductive amination using a chiral auxiliary, such as (S)-α-methylbenzylamine, followed by separation of the resulting diastereomers. researchgate.net
An effective and scalable synthesis reported in the literature highlights the reductive amination of ethyl 2-oxocyclopentanecarboxylate, which produces a mixture of diastereomeric β-amino esters. nih.gov The efficiency of this process is significantly enhanced by the method of separation and purification. Instead of relying on column chromatography, which is often impractical on a large scale, the separation is achieved through selective crystallization of diastereomeric salts. nih.govacs.org For instance, the use of (+)-dibenzoyl-d-tartaric acid ((D)-DBTA) was found to be highly effective for the crystallization and purification of one of the cis-amino ester stereoisomers. nih.gov
Researchers identified that for large-scale crystallizations, prolonged heating to dissolve the crude material could negatively impact the yield. nih.gov To address this, an optimized procedure using a mixture of acetonitrile (B52724) and water was developed. This solvent system improves the solubility of the salt for dissolution while promoting precipitation from a saturated solution, thereby increasing the efficiency and yield of the recrystallization process. nih.gov Subsequent steps, including the removal of the chiral auxiliary by hydrogenolysis over a palladium catalyst and ester hydrolysis, proceed in high yields to afford the final amino acid products. nih.govacs.org This multi-gram scale synthesis demonstrates a practical and efficient pathway to obtaining enantiomerically pure ACPC stereoisomers. nih.govnih.gov
The following table summarizes the yields for key steps in a reported scalable synthesis of ACPC stereoisomers, demonstrating the efficiency of the process on a preparative scale. nih.govacs.org
| Step | Starting Material | Product | Reported Yield | Reference |
| Reductive Amination & Workup | Ethyl 2-oxocyclopentanecarboxylate | Crude Ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate | 85.0 g (from ~78 g ketoester) | nih.govacs.org |
| Diastereomeric Salt Crystallization | Crude (1R,2S,S) & (1S,2R,S)-amino ester mixture | Salt of (1R,2S,S)-amino ester with (D)-DBTA | 58% (from ketoester) | nih.gov |
| Liberation of Free Amine | (R,S,S)-2•(D)-DBTA Salt (115 g) | Free Amine (R,S,S)-2 | 48.5 g | nih.govacs.org |
| Hydrogenolysis & Hydrolysis | (S,S,S)-2•HBr Salt (60.0 g) | (1S,2S)-2-Aminocyclopentanecarboxylic acid salt | 34.4 g | nih.govacs.org |
| Fmoc-Protection | (1R,2S)-2-Aminocyclopentanecarboxylic acid | Fmoc-(1R,2S)-2-Aminocyclopentanecarboxylic acid | 85% | acs.org |
Conformational Analysis and Structural Characterization of 1r,2r 2 Aminocyclopentanecarboxylic Acid and Its Oligomers
Experimental Structural Elucidation Techniques
X-ray crystallography provides definitive, high-resolution insights into the solid-state structure of molecules, revealing precise bond lengths, angles, and intermolecular interactions. This technique has been instrumental in characterizing derivatives of (1R,2R)-2-aminocyclopentanecarboxylic acid and, notably, in defining the helical structures adopted by its oligomers.
Detailed crystallographic studies have been performed on oligomers of the trans-isomer of ACPC. For instance, the crystal structures for a hexamer and an octamer of (1R,2R)-trans-ACPC have been resolved, showing that the β-peptide backbone adopts a regular helical conformation. wisc.edu This novel secondary structure is defined by a series of interconnected 12-membered ring hydrogen bonds, and is thus termed a "12-helix". wisc.edu In this motif, each hydrogen bond connects a carbonyl oxygen to an amide proton located three residues toward the C-terminus. wisc.edu
In the crystal structure of the hexamer, individual molecules are oriented parallel to one another, forming columns stabilized by intermolecular hydrogen bonds. wisc.edu The octamer crystal structure is more complex, featuring both parallel and antiparallel arrangements of neighboring helices. wisc.edu The packing patterns reveal extensive intermolecular contacts between the cyclopentyl rings, which could inform the design of β-peptide tertiary structures. wisc.edu
X-ray diffraction has also been used to confirm the stereochemistry of synthetic intermediates. The crystal structure of a complex between an ethyl aminocyclopentanecarboxylate derivative and (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (DBTA) confirmed the stereochemistry of the intermediate. acs.org The analysis revealed strong O–H···O, N–H···O, and C–H···O hydrogen bonds between the amino ester and the carboxylate of DBTA, which facilitates the crystallization process. nih.govacs.org
| Oligomer | Key Structural Feature | Hydrogen Bonding Pattern | Crystal Packing Details |
|---|---|---|---|
| Hexamer of (1R,2R)-trans-ACPC | 12-Helix | Intramolecular C=O(i)···H-N(i+3) 12-membered rings wisc.edu | Helices are parallel, forming intermolecularly hydrogen-bonded columns wisc.edu |
| Octamer of (1R,2R)-trans-ACPC | 12-Helix | Intramolecular C=O(i)···H-N(i+3) 12-membered rings wisc.edu | Contains both parallel and antiparallel helix neighbors wisc.edu |
| (R,S,S)-2•(D)-DBTA Complex | Confirmation of Stereochemistry | Intermolecular O–H···O, N–H···O, and C–H···O bonds between components nih.govacs.org | Forms a hydrogen-bonded chain running down the crystallographic a-axis acs.org |
NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, providing information that is complementary to solid-state crystal structures.
Two-dimensional (2D) NMR experiments are particularly valuable for determining the conformation of ACPC oligomers in solution. The Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons, which helps to define the molecule's three-dimensional shape. arxiv.org For flexible molecules, NOE signals can reveal which conformation is preferred in solution. arxiv.org
In the context of ACPC derivatives, 1D and 2D NOE experiments have been utilized. For example, 1D NOE spectra of Fmoc-protected trans-ACPC in complex with a chiral solvating agent have been recorded to probe intermolecular interactions. nih.govacs.org For oligomers, NOE experiments can help to identify the specific hydrogen bonding patterns that stabilize secondary structures like helices. semanticscholar.org The presence or absence of NOE signals between specific protons along the peptide backbone can confirm whether the oligomer adopts a folded or an extended conformation in a given solvent. researchgate.net
| NMR Technique | Information Obtained | Example Application for ACPC |
|---|---|---|
| 1H NMR | Provides information on the chemical environment of protons. | Used to monitor reactions and assess purity of ACPC derivatives nih.govacs.org |
| 13C NMR | Provides information on the carbon skeleton and chemical environment. | Characterization of ACPC and its synthetic intermediates nih.govacs.org |
| NOESY (2D NMR) | Detects protons that are close in space, revealing conformational details. arxiv.org | Used to determine the preferred solution-state conformation (e.g., folded vs. extended) of ACPC-containing peptides researchgate.net |
| 1D NOE | Selectively irradiates a specific proton signal to observe which other protons are nearby. | Used to study the interaction between Fmoc-ACPC enantiomers and a chiral solvating agent nih.govacs.org |
Determining the enantiomeric purity of chiral molecules is crucial in pharmaceutical and chemical synthesis. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), offers a simple and reliable method for this assessment. nih.govacs.org CSAs are optically active compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. nih.gov This interaction results in different chemical environments for the two enantiomers, leading to separate signals in the NMR spectrum, a phenomenon known as enantiodiscrimination. unipi.it
For Fmoc-protected stereoisomers of ACPC, quinine has been effectively used as a CSA. nih.govacs.org In the presence of two equivalents of quinine in a CDCl₃ solution, the amide proton (HN) signals of the (1R,2R) and (1S,2S) enantiomers of Fmoc-trans-ACPC are well-resolved in the ¹H NMR spectrum. nih.govacs.org This separation allows for the direct integration of the signals to accurately determine the enantiomeric ratio. Similar resolution is achieved for the cis-ACPC stereoisomers. nih.govacs.org
| Enantiomer | Observed 1H NMR Signal (HN proton) | Chemical Shift (ppm) in complex with Quinine |
|---|---|---|
| (1S,2S)-Fmoc-trans-ACPC | Major Signal | ~6.55 ppm researchgate.net |
| (1R,2R)-Fmoc-trans-ACPC | Minor Signal | ~6.48 ppm researchgate.net |
Note: Chemical shifts are approximate and based on published spectra in CDCl₃ at 280 K. nih.govacs.org
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com It is an invaluable technique for analyzing the secondary structure of peptides and proteins in solution. jascoinc.com Regular secondary structures, such as helices and sheets, produce characteristic CD signals in the far-UV region (180-250 nm) due to the arrangement of amide chromophores in the peptide backbone. wisc.edu
CD spectroscopy has been used to study the length-dependent formation of the 12-helix in oligomers of (1R,2R)-trans-ACPC in methanol. wisc.edu The CD spectra of a dimer, trimer, tetramer, and hexamer show a distinct trend: the intensity of the molar ellipticity increases significantly with the length of the oligomer. wisc.edu This observation suggests that the formation of the stable 12-helical structure is a cooperative process, where the helix becomes more stable as the oligomer chain grows longer. wisc.edu This behavior is analogous to the cooperative formation of α-helices in conventional peptides. wisc.edu
| Oligomer | Number of Amide Groups | Characteristic CD Signal |
|---|---|---|
| Dimer | 1 | Weak positive maximum |
| Trimer | 2 | Moderate positive maximum |
| Tetramer | 3 | Strong positive maximum |
| Hexamer | 5 | Very strong positive maximum wisc.edu |
Note: Data reflects the trend of increasing signal intensity with oligomer length, indicative of cooperative helix formation. wisc.edu
Fourier-Transform Infrared (FTIR) spectroscopy is a technique sensitive to the vibrational modes of chemical bonds and is widely used to investigate the secondary structure of proteins and peptides. nih.govdergipark.org.tr The analysis focuses on the amide bands of the peptide backbone, particularly the Amide I and Amide II bands. leibniz-fli.de
The Amide I band, appearing between 1600 and 1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the peptide linkage and is highly sensitive to the backbone conformation and hydrogen-bonding patterns. nih.govleibniz-fli.de The Amide II band (1510-1580 cm⁻¹) results from N-H bending and C-N stretching vibrations. leibniz-fli.de The precise frequencies of these bands can be correlated with specific secondary structures. For example, α-helices typically show an Amide I band around 1655 cm⁻¹, while β-sheets exhibit a characteristic peak near 1630 cm⁻¹. nih.gov This technique has been applied to study peptides containing ACPC, where the formation of helical foldamers was determined in part by vibrational spectroscopy. researchgate.net
| Secondary Structure | Typical Amide I Frequency (cm-1) | Primary Vibrational Mode |
|---|---|---|
| α-Helix | ~1655 nih.gov | C=O stretch |
| β-Sheet (Antiparallel) | ~1630 (strong), ~1675 (weak) researchgate.net | C=O stretch |
| β-Turn | ~1660-1680 | C=O stretch |
| Unordered/Random Coil | ~1645 | C=O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical and Computational Approaches
Computational methodologies are indispensable for elucidating the structural behavior of β-peptides containing cyclic residues like this compound. These approaches offer insights that complement experimental data, providing a detailed picture of molecular conformation and dynamics.
Molecular Dynamics (MD) Simulations of Cyclic β-Amino Acid-Containing Peptides and Foldamers
Molecular dynamics (MD) simulations are a cornerstone for studying the conformational dynamics of peptides. nih.govfu-berlin.de For peptides incorporating cyclic β-amino acids such as ACPC, MD simulations provide a means to explore their folding pathways and the stability of secondary structures in various environments. mdpi.comnih.gov These simulations model the atomic motions of the peptide and surrounding solvent molecules over time, governed by a specific force field.
Quantum Chemical Calculations for Conformational Preferences and Energetic Landscapes
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), offer a highly accurate method for determining the intrinsic conformational preferences and energetic landscapes of molecules. nih.govnih.gov Unlike MD simulations that rely on classical mechanics, QC methods solve the electronic structure of the molecule, providing detailed information on the relative energies of different conformers and the nature of intramolecular interactions, such as hydrogen bonds. nih.gov
For cyclic amino acids, QC calculations can precisely map the potential energy surface as a function of backbone and side-chain torsion angles. nih.govunc.edu This approach has been used to compare theoretical vibrational circular dichroism (VCD) spectra, computed at the DFT level (e.g., B3LYP/6-31G(d)), with experimental spectra for cyclic peptides containing ACPC, thereby validating the predicted solution-state structures. nih.gov These calculations are crucial for understanding how the stereochemistry of the cyclopentane (B165970) ring dictates the low-energy conformations of the monomer and how these preferences are propagated in oligomeric structures. unibo.it
Development of Computational Models for Peptide Folding and Intramolecular Interactions
The development of robust computational models is essential for predicting how a given β-peptide sequence will fold into a specific three-dimensional structure. These models are built upon the fundamental principles derived from both MD simulations and quantum chemical calculations. plos.orgunipa.it The accuracy of a predictive model hinges on the quality of its underlying parameters, which are often refined by comparing computational results with experimental data.
For foldamers containing (1R,2R)-ACPC, a key aspect of modeling is the accurate representation of the conformational rigidity of the cyclopentane ring and its influence on the peptide backbone. nih.gov Force fields used in MD simulations are continuously refined to better capture these effects. acs.org For example, data from high-level QC calculations on dipeptide model systems can be used to improve the energetic terms within a force field, leading to more accurate predictions of rotamer preferences and secondary structure stability. unc.edu By integrating these high-accuracy calculations with large-scale simulation techniques like replica-exchange MD, researchers can build comprehensive models that describe the full equilibrium ensemble of peptide conformations and the thermodynamics of folding. plos.org
Table 1: Overview of Computational Methods in (1R,2R)-ACPC Research
| Method | Application/Purpose | Key Findings |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the time-dependent motion of atoms to study conformational stability, folding, and dynamics of ACPC-containing peptides. | The Amber force field has shown good performance in reproducing the secondary structures of β-peptides with cyclic residues. acs.org MD is effective in combination with NMR to determine 3D structures. nih.gov |
| Quantum Chemical (QC) Calculations (e.g., DFT) | Calculating the electronic structure to determine the relative energies of different conformers and analyze intramolecular interactions with high accuracy. | Used to validate experimental structures by comparing calculated and measured VCD spectra. nih.gov Confirms the formation of strong intramolecular hydrogen bonds that confer rigidity. nih.gov |
| Hybrid QM/MM Methods | Combining the accuracy of quantum mechanics for a reactive or critical region with the efficiency of molecular mechanics for the larger system. | Allows for the study of electronic properties and interactions within a large peptide or protein-peptide complex. unipa.it |
| Replica-Exchange MD | Enhancing conformational sampling in simulations to overcome energy barriers and explore the full thermodynamic ensemble of peptide structures. | A powerful tool for studying the equilibrium folding of peptides and determining the relative stability of different folded states. plos.org |
Conformational Features and Their Influence on Macromolecular Architectures
The incorporation of this compound into a peptide backbone has a profound and predictable influence on its structure, primarily due to the inherent conformational properties of the five-membered ring.
Intrinsic Rigidity Imparted by the Cyclopentane Ring and its Stereoisomers
The defining structural characteristic of ACPC is the high degree of rigidity conferred by the cyclopentane ring. nih.gov By incorporating the Cα and Cβ atoms of the amino acid backbone into a cyclic structure, the torsional freedom of the residue is significantly reduced compared to acyclic β-amino acids. wisc.edu This pre-organization makes ACPC an excellent building block for constructing foldamers—oligomers with a strong propensity to adopt a specific, well-defined conformation in solution. nih.govacs.org
The stereochemistry of the substituents on the ring is critical. The trans configuration of the amino and carboxyl groups in (1R,2R)-ACPC locks the backbone into a specific orientation. This conformational stability is a key reason why ACPC has become a preferred building block in foldamer chemistry. nih.govacs.org This intrinsic rigidity helps to nucleate and stabilize specific secondary structures, reducing the entropic cost associated with folding and leading to more stable and predictable macromolecular architectures. nih.gov
Induction of Helical Secondary Structures in β-Peptides (e.g., 12-Helix, 14-Helix)
One of the most significant consequences of incorporating (1R,2R)-ACPC into β-peptides is the reliable induction of a specific helical secondary structure known as the 12-helix. wisc.edunih.gov This contrasts with other cyclic β-amino acids, such as trans-2-aminocyclohexanecarboxylic acid (ACHC), which promotes the formation of a different structure, the 14-helix. wisc.eduwisc.edu
The 12-helix is characterized by a repeating hydrogen-bonding pattern where the carbonyl oxygen of residue 'i' forms a hydrogen bond with the amide proton of residue 'i+2'. This interaction creates a 12-membered ring within the backbone. wisc.edu Crystal structures of oligomers of trans-ACPC have confirmed this 12-helical conformation, revealing a tightly wound and stable structure. wisc.edu The formation of this helix is a cooperative process, meaning that the stability of the helix increases as the oligomer chain lengthens. wisc.edu The ability to predictably form a 12-helix by using ACPC, as opposed to the 14-helix formed by ACHC, provides a powerful tool for designing β-peptides with precise control over their helical radius and hydrogen-bond directionality. nih.govwisc.edu This distinction is fundamental in the design of foldamers that aim to mimic the surfaces of α-helices for biological applications. nih.govnih.gov
Table 2: Comparison of Common Helical Structures in β-Peptides
| Feature | 12-Helix | 14-Helix |
|---|---|---|
| Defining Hydrogen Bond | C=O(i) ··· H-N(i+2) | C=O(i) ··· H-N(i+2) |
| Atoms in H-bonded Ring | 12 | 14 |
| Typical Inducing Residue | trans-2-Aminocyclopentanecarboxylic acid (ACPC) wisc.edunih.gov | trans-2-Aminocyclohexanecarboxylic acid (ACHC) wisc.edunih.gov |
| Structural Character | More tightly wound helix nih.gov | Wider helix |
| H-Bond Orientation | Opposite direction relative to backbone compared to 14-helix wisc.eduwisc.edu | Opposite direction relative to backbone compared to 12-helix wisc.eduwisc.edu |
Compound Names
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | (1R,2R)-ACPC |
| trans-2-Aminocyclopentanecarboxylic acid | trans-ACPC |
| cis-2-Aminocyclopentanecarboxylic acid | cis-ACPC |
| trans-2-Aminocyclohexanecarboxylic acid | trans-ACHC |
| Density Functional Theory | DFT |
| Amber force field | Amber |
Contribution to Defining Tertiary Structures of Foldamers
The development of foldamers with well-defined tertiary structures is a significant goal in chemistry, as these complex architectures are often required for sophisticated functions like catalysis and molecular recognition. ajrconline.org The predictable and stable secondary structure adopted by oligomers of this compound makes them exceptional building blocks for the rational design of such higher-order assemblies. wisc.edu
The primary contribution of (1R,2R)-trans-ACPC to tertiary structure lies in its ability to form robust 12-helices, which can then be used as modular components that can be arranged into more complex three-dimensional shapes. wisc.eduwisc.edu A common strategy for designing tertiary structures is the assembly of individual helical elements into "helical bundles." The feasibility of this approach is supported by detailed analysis of the crystal structures of (1R,2R)-trans-ACPC oligomers. wisc.edu
In the solid state, the helical oligomers pack against one another through specific and well-defined side-to-side interactions. These intermolecular contacts, mediated by van der Waals forces between the cyclopentyl rings, serve as a blueprint for designing intramolecular interactions that could hold a single, long β-peptide chain in a folded tertiary structure. For example, the crystal structure of a (1R,2R)-trans-ACPC octamer reveals detailed interfaces between parallel helices. wisc.edu By strategically placing different functional groups on the cyclopentane rings or by linking helical segments with flexible loops, it is possible to engineer specific contacts that favor a unique, folded tertiary arrangement.
The high conformational stability of the (1R,2R)-trans-ACPC monomer makes it a preferred building block for incorporation into these complex foldamers. acs.orgnih.gov Its use in heterogeneous backbones, combined with other α- or β-amino acids, allows for the creation of diverse tertiary folds that can mimic the structure and function of natural proteins. nih.gov
Table 1: Intermolecular Helix-Helix Interface Data from the Crystal Structure of a (1R,2R)-trans-ACPC Octamer
| Interacting Molecules | Residues Defining the Interface (Molecule 1) | Residues Defining the Interface (Molecule 2) | Nature of Interaction |
| Parallel Neighbors | 1, 3, 6 | 2, 5, 7 | Lateral packing of helices |
Data sourced from crystallographic analysis of a (1R,2R)-trans-ACPC octamer, providing a model for engineered tertiary interactions in foldamers. wisc.edu
Emerging Research Avenues and Broader Impact
Supramolecular Chemistry and Self-Assembly of β-Peptides and Foldamers
(1R,2R)-2-aminocyclopentanecarboxylic acid (trans-ACPC) is a valuable building block in the field of supramolecular chemistry, particularly in the design of β-peptides and foldamers. chemimpex.comresearchgate.net Foldamers are synthetic oligomers that mimic the structure and function of natural biopolymers like proteins and nucleic acids by adopting well-defined, predictable three-dimensional shapes. researchgate.net The constrained cyclic nature of trans-ACPC plays a crucial role in directing the folding of peptide chains into specific secondary structures.
Research has demonstrated that oligomers of trans-ACPC can form a novel type of helix known as the 12-helix. wisc.edu This structure is characterized by a series of repeating 12-membered hydrogen-bonded rings, a feature distinct from the helices commonly observed in natural proteins. wisc.edu The formation of this 12-helix is a cooperative process, meaning the stability of the helix increases with the length of the oligomer chain. wisc.edu This predictable folding behavior is essential for the rational design of complex molecular architectures.
Furthermore, the incorporation of trans-ACPC into peptides can induce the formation of various self-assembled nanostructures, such as fibers and gels. rsc.orgrsc.org These self-assembly processes are driven by non-covalent interactions, including hydrogen bonding and hydrophobic interactions, between the peptide chains. rsc.org The ability to control the self-assembly of these molecules opens up possibilities for creating new functional materials with tailored properties.
| Feature | Description | Source(s) |
| Foldamer Type | β-Peptides | researchgate.netwisc.edu |
| Induced Secondary Structure | 12-Helix | wisc.edu |
| Driving Forces for Self-Assembly | Hydrogen bonding, hydrophobic interactions | rsc.org |
| Resulting Nanostructures | Fibers, gels | rsc.orgrsc.org |
Applications in Material Science Research: Design of Novel Polymers, Hydrogels, and Coatings
The unique structural properties of this compound make it a valuable component in the development of advanced materials. chemimpex.com Its incorporation into polymers can lead to materials with specific, desirable chemical and physical properties.
Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications like drug delivery and tissue engineering. nih.govijcce.ac.irmdpi.com The inclusion of this compound in hydrogel formulations can enhance their biocompatibility and provide specific recognition sites. chemimpex.com Research has explored the development of novel hydrogels for use as carriers for localized drug delivery. mdpi.com
Polymers and Coatings: In the realm of polymer science, this amino acid can be used to create novel polymers with enhanced stability and functionality. chemimpex.com These polymers can be engineered for specific applications, including advanced coatings. chemimpex.comnih.gov For instance, research into polyurethane coatings has shown that reinforcement with specific micro- and nanostructures can significantly improve mechanical properties like hardness and creep resistance. nih.gov While not directly mentioning this compound, this highlights the potential for amino acid-based modifications to enhance material performance.
| Material Type | Potential Application | Key Benefit of Incorporation | Source(s) |
| Hydrogels | Drug delivery, tissue engineering | Enhanced biocompatibility, specific recognition | chemimpex.comnih.govmdpi.com |
| Polymers | Advanced functional materials | Improved stability and tailored properties | chemimpex.commdpi.com |
| Coatings | High-performance surface finishes | Increased hardness and creep resistance | chemimpex.comnih.gov |
Biomimetic Applications and Bio-inspired Design
Biomimicry and bio-inspired design are innovative approaches that seek to solve complex human problems by emulating nature's time-tested patterns and strategies. youtube.comberkeley.edu The ability of this compound to induce specific, stable secondary structures in peptides makes it a powerful tool for mimicking the surfaces of proteins. wisc.edu
By creating foldamers that adopt robust helical or sheet structures, researchers can mimic the regions of proteins involved in protein-protein interactions. wisc.edu A foldamer that successfully mimics such a recognition site could potentially inhibit the corresponding biological interaction, offering a novel strategy for therapeutic intervention. wisc.edu This approach moves beyond simply using biological molecules to actively designing synthetic molecules that replicate biological function and aesthetics. berkeley.edu
The process of bio-inspired design often involves collaboration between engineers and biologists to translate biological principles into technical solutions. researchgate.net The use of this compound in this context allows for the creation of synthetic systems that are not only functional but also draw inspiration from the elegance and efficiency of natural biological structures. nih.gov
Advancements in Computational Tools for the Design and Prediction of this compound-Containing Systems
The development of sophisticated computational tools has become indispensable in modern chemical research, and the study of this compound-containing systems is no exception. These tools allow researchers to model and predict the behavior of molecules and materials, saving time and resources in the laboratory.
Molecular Modeling and Simulation: Molecular dynamics simulations and other modeling techniques are used to predict the three-dimensional structures of peptides and foldamers containing this compound. These simulations can help to understand the forces that drive folding and self-assembly, providing insights that can guide the design of new molecules with specific desired structures and functions. For example, theoretical calculations have been used to analyze the conformational preferences of oligomers containing cyclic β-amino acids, revealing a tendency to form rigid, strand-type structures. rsc.org
Future Prospects in Chemical Biology and Pre-Clinical Drug Design Initiatives
The unique properties of this compound position it as a compound with significant potential for future applications in chemical biology and drug discovery. chemimpex.comchemimpex.com Its ability to create stable, predictable structures opens up new avenues for designing molecules that can interact with biological targets in highly specific ways.
Drug Discovery and Development: The journey from a promising compound to an approved drug is long and complex. nih.gov However, the use of building blocks like this compound can help to streamline this process. By providing a scaffold that can be used to create libraries of diverse yet structurally well-defined molecules, this amino acid can accelerate the discovery of new drug candidates. nih.gov The development of peptide-based drugs, in particular, stands to benefit from the enhanced stability and bioactivity that can be achieved through the incorporation of this compound. chemimpex.com
Pre-clinical Studies: Pre-clinical studies are a critical phase in drug development, where the safety and efficacy of a drug candidate are evaluated before it is tested in humans. nih.gov Advanced in vitro models, such as organ-on-a-chip systems, are becoming increasingly important in this phase. mdpi.com The development of novel biomaterials, including hydrogels and polymers containing this compound, could play a role in creating more sophisticated and predictive pre-clinical models.
The future of drug design will likely involve a greater reliance on precision medicine, where treatments are tailored to the individual characteristics of each patient. mdpi.com The ability to design highly specific and stable molecules using building blocks like this compound will be crucial in this new era of personalized medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
